(Pentylsulfanyl)methanimidamide hydrobromide

Description

Molecular Structure Analysis

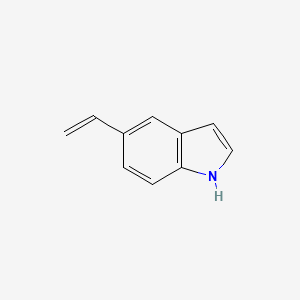

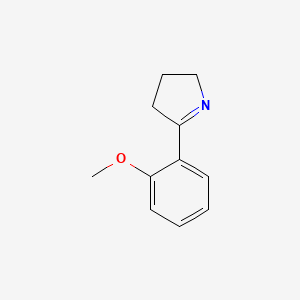

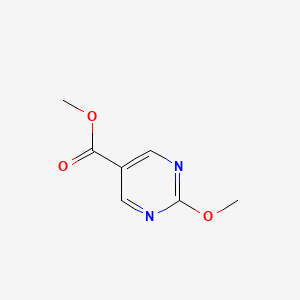

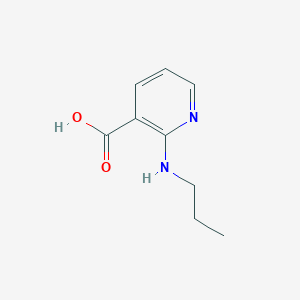

The molecular structure of (Pentylsulfanyl)methanimidamide hydrobromide consists of a pentyl (five-carbon) chain attached to a sulfur atom, which is connected to a methanimidamide group. The methanimidamide group contains a nitrogen atom with two single bonds and one double bond, yielding a C-N=C group.Scientific Research Applications

Biological Evaluation in Traditional Medicine

- The seeds of Raphanus sativus, containing 4-methylthio-butanyl derivatives, have long been used in Korean traditional medicine as anti-cancer and anti-inflammatory agents. Research isolated several derivatives, including sinapoyl desulfoglucoraphenin and (E)-5-(methylsulfinyl)pent-4-enoxylimidic acid methyl ester, which demonstrated significant anti-inflammatory and antitumor activities. These findings support the ethnopharmacological use of Raphanus sativus seeds as anti-cancer and anti-inflammatory agents (Kim et al., 2014).

Chemical Synthesis and Applications

- An ionic liquid, 1-n-butyl-3-methylimidazolium bromide, demonstrated effectiveness in the nucleophilic displacement of alkyl groups to regenerate phenols from aryl alkyl ethers. This method, involving a green chemical approach, highlights the potential applications of such ionic liquids in chemical synthesis (Boovanahalli et al., 2004).

Environmental and Agricultural Applications

- In a study on the anaerobic digestion of household organic waste in Morocco, combined mechanical and ultrasonic pretreatment enhanced methane production and biodegradability. This research provides insights into improving waste management and energy production processes (Karouach et al., 2020).

- Research on the residue quantification of mono-methanimidamide in soil used RP-HPLC. This study is relevant for understanding the environmental impact and degradation dynamics of novel green pesticides (Chao, 2010).

Methanation and Energy Production

- A study on the enhanced electrochemical methanation of carbon dioxide using a dispersible nanoscale copper catalyst presented significant findings. This research is pivotal in developing efficient methods for synthesizing hydrocarbon fuels from CO2, contributing to sustainable energy solutions (Manthiram et al., 2014).

properties

IUPAC Name |

pentyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S.BrH/c1-2-3-4-5-9-6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEBEBGEFYAPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884053 | |

| Record name | Carbamimidothioic acid, pentyl ester, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pentylsulfanyl)methanimidamide hydrobromide | |

CAS RN |

4270-00-2 | |

| Record name | Carbamimidothioic acid, pentyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC27456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, pentyl ester, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidothioic acid, pentyl ester, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)